In Vivo Tumor Regression in Tamoxifen-Resistant PKCα-Overexpressing Xenografts
Estrogen receptor modulator 1 induces significant tumor regression in tamoxifen-resistant T47D:A18/PKCα xenografts following oral administration at 1.5 mg/animal daily for 2 weeks, whereas tamoxifen is ineffective in this same model due to PKCα-mediated resistance [1]. This represents a direct head-to-head model comparison demonstrating retained efficacy in a clinically relevant resistance context where the standard-of-care SERM fails.
| Evidence Dimension | In vivo tumor volume change in tamoxifen-resistant xenografts |
|---|---|
| Target Compound Data | Significant tumor regression (1.5 mg/animal, p.o., daily, 2 weeks) |
| Comparator Or Baseline | Tamoxifen: ineffective / no tumor regression in T47D:A18/PKCα model |
| Quantified Difference | Regression vs. no response (qualitative model outcome) |
| Conditions | 4-6 week old athymic mice bearing T47D:A18/PKCα tamoxifen-resistant xenografts; oral administration |
Why This Matters
This provides the sole quantitative in vivo evidence of efficacy in a tamoxifen-resistant model, a differentiation point that generic SERMs cannot claim and that directly informs selection for PKCα-driven resistance studies.
- [1] Molloy ME, Perez White BE, Gherezghiher T, Michalsen BT, Xiong R, Patel H, Zhao H, Maximov PY, Jordan VC, Thatcher GR, Tonetti DA. Novel selective estrogen mimics for the treatment of tamoxifen-resistant breast cancer. Mol Cancer Ther. 2014;13(11):2515-2526. PMID: 25205655. View Source
